molecular formula C12H13ClN2O5S B2690409 1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine CAS No. 1989757-88-1

1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine

Cat. No.: B2690409
CAS No.: 1989757-88-1
M. Wt: 332.76
InChI Key: XYNQBQUHQNKPMG-UHFFFAOYSA-N
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Description

1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a nitrophenyl moiety

Preparation Methods

The synthesis of 1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine typically involves multiple steps. One common synthetic route includes the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl moiety can undergo reduction, leading to the formation of reactive intermediates that interact with biological macromolecules. The sulfonyl group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to 1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine include:

    1-(4-Chloro-2-nitrophenyl)pyrrolidine: Lacks the sulfonyl and acetyl groups, resulting in different chemical properties.

    4-Chloro-2-nitrobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring exhibit unique biological activities.

Properties

IUPAC Name

2-(4-chloro-2-nitrophenyl)sulfonyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5S/c13-9-3-4-11(10(7-9)15(17)18)21(19,20)8-12(16)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNQBQUHQNKPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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